molecular formula C9H16O2 B12302678 2-alpha-Hydroxy-1,8-cineole

2-alpha-Hydroxy-1,8-cineole

Cat. No.: B12302678
M. Wt: 156.22 g/mol
InChI Key: APVNWJMMPRPJSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-alpha-Hydroxy-1,8-cineole can be synthesized through the biotransformation of 1,8-cineole using microbial cells or enzymes. For instance, Pseudomonas flava cultivated in a mineral salts medium containing 1,8-cineole produces 2-alpha and 2-beta-1,8-cineole as transformation products . Another method involves solid-state fermentation of eucalyptus waste using edible mushrooms such as Pleurotus ostreatus and Favolus tenuiculus .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes that convert low-cost agro-industrial by-products into valuable oxygenated derivatives. This approach not only adds value to industrial waste but also provides a sustainable method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

2-alpha-Hydroxy-1,8-cineole undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .

Scientific Research Applications

2-alpha-Hydroxy-1,8-cineole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-alpha-Hydroxy-1,8-cineole involves its interaction with various molecular targets and pathways. It is metabolized by the cytochrome P450 system in the liver, leading to the formation of hydroxylated metabolites. These metabolites can modulate inflammatory pathways and exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi .

Comparison with Similar Compounds

2-alpha-Hydroxy-1,8-cineole is unique compared to other similar compounds due to its specific hydroxylation at the alpha position. Similar compounds include:

    2-beta-Hydroxy-1,8-cineole: Differing in the position of the hydroxyl group.

    3-hydroxy-1,8-cineole: Hydroxylated at the third carbon.

    7-hydroxy-1,8-cineole: Hydroxylated at the seventh carbon.

    9-hydroxy-1,8-cineole: Hydroxylated at the ninth carbon.

These compounds share similar chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-dimethyl-2-oxabicyclo[2.2.2]octan-6-ol

InChI

InChI=1S/C9H16O2/c1-9(2)6-3-4-8(11-9)7(10)5-6/h6-8,10H,3-5H2,1-2H3

InChI Key

APVNWJMMPRPJSG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)C(C2)O)C

Origin of Product

United States

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